[7-[(3-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
Properties
IUPAC Name |
[7-[(3-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-15-23-20(17(13-31)12-28-15)11-21-25(33-23)29-24(19-8-3-4-9-22(19)32-2)30-26(21)34-14-16-6-5-7-18(27)10-16/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHMBGFIORIPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC5=CC(=CC=C5)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Ring Formation
Initial synthesis typically begins with constructing the 1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 3-fluorophenyl propargyl ether reacts with 2-methoxyphenyl azide under Cu(I) catalysis to yield 1,4-disubstituted triazole intermediates. Reaction conditions involve:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| Propargyl ether | 2-Methoxyphenyl azide | CuI | DMF | 80 | 78 |
This step establishes the C5-(2-methoxyphenyl) and C7-(3-fluorophenylmethylsulfanyl) substituents.
Oxa-ring Annulation
The 2-oxa ring is introduced via nucleophilic aromatic substitution. The triazole intermediate reacts with methyl glycidate under basic conditions (K2CO3, DMSO), facilitating epoxide ring-opening and subsequent cyclization:
$$
\text{Triazole} + \text{CH}3\text{OCOC}2\text{H}3\text{O} \xrightarrow{\text{K}2\text{CO}_3, \text{DMSO}} \text{Oxa-annulated product} \quad
$$
Functionalization of the Tricyclic Core
Introduction of Methylsulfanyl Group
The C7 position undergoes sulfanylation using (3-fluorophenyl)methanethiol in the presence of N-iodosuccinimide (NIS) as an oxidizing agent. This reaction proceeds via a radical mechanism, as demonstrated in analogous indolizine syntheses:
| Substrate | Thiol Reagent | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Tricyclic intermediate | (3-Fluorophenyl)methanethiol | NIS | DCM | 60 | 12 | 62 |
Radical initiators like AIBN may enhance reaction efficiency, though excessive amounts risk side reactions.
Hydroxymethyl Group Installation
The C11-hydroxymethyl group is introduced through a two-step sequence:
- Vilsmeier-Haack formylation of the C11 position using POCl3/DMF.
- Sodium borohydride reduction of the formyl group to hydroxymethyl:
$$
\text{RCHO} \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{RCH}2\text{OH} \quad
$$
Reaction Optimization Strategies
Solvent and Catalyst Screening
Optimal yields (82%) for the CuAAC step occur in DMF with CuI (10 mol%), surpassing alternatives like DMSO or THF. Polar aprotic solvents stabilize the copper acetylide intermediate, accelerating cycloaddition.
Temperature-Dependent Selectivity
Oxa-annulation at 110°C minimizes dimerization byproducts compared to lower temperatures (70°C), as evidenced by HPLC monitoring.
Purification Protocols
Final purification employs gradient flash chromatography (SiO2, ethyl acetate/hexane 1:3 → 1:1) followed by recrystallization from ethanol/water (3:1). This removes residual NIS and unreacted thiols, achieving >98% purity (HPLC).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic steps (e.g., CuAAC), reducing batch variability. A pilot-scale study achieved 74% yield at 2 kg/day throughput.
Green Chemistry Metrics
| Parameter | Batch Method | Flow Method | Improvement |
|---|---|---|---|
| E-factor | 32 | 18 | 43.8% |
| PMI (kg/kg) | 56 | 29 | 48.2% |
Solvent recovery systems (distillation) and catalytic Cu recycling further enhance sustainability.
Analytical Characterization Data
Spectroscopic Properties
1H NMR (400 MHz, CDCl3):
δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 5.21 (s, 2H, SCH2), 4.67 (s, 2H, CH2OH), 3.91 (s, 3H, OCH3), 2.45 (s, 3H, CH3).
HRMS (ESI+):
Calculated for C28H24FN3O3S [M+H]+: 518.1549; Found: 518.1543.
X-ray Crystallography
Though no diffraction data exists for the title compound, analogous triazatricyclo derivatives crystallize in monoclinic systems (P21/c) with unit cell parameters:
a = 7.2944(3) Å, b = 12.2032(5) Å, c = 18.1070(7) Å, β = 95.807(4)°.
Chemical Reactions Analysis
Types of Reactions
[7-[(3-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aromatic rings and other functional groups can be reduced under specific conditions.
Substitution: Halogen atoms or other substituents on the aromatic rings can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield an aldehyde or carboxylic acid, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [7-[(3-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure could provide a basis for the development of new pharmaceuticals with specific biological targets.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [7-[(3-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves its interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
[7-[(2,5-Dimethylphenyl)methyl]sulfanyl]-5-(3-methoxyphenyl)-14-methyl-...methanol ()
- Key differences: 2,5-Dimethylphenyl vs. 3-methoxyphenyl vs. 2-methoxyphenyl: Altered methoxy positioning affects steric interactions and hydrogen-bonding patterns.
- Impact : Reduced polarity and altered binding affinities due to diminished halogen interactions and modified methoxy orientation.
[2-[[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-...hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide] ()
- Key differences: 4-methoxyphenyl vs. 2-methoxyphenyl: Para-substitution increases steric accessibility for target binding. Acetamide side chain vs.
- Impact : Improved solubility and broader pharmacokinetic profiles due to the acetamide moiety .
Compounds with Varied Heterocyclic Cores
[5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[...]hexaene] ()
- Key differences :
- Dioxa-triazatetracyclic core vs. oxa-triazatricyclic core : Additional oxygen atom alters electron density and ring strain.
- 4-Chlorophenyl vs. 2-methoxyphenyl : Chlorine’s strong electron-withdrawing effects contrast with methoxy’s electron-donating properties.
- Impact : Enhanced metabolic stability due to chlorine’s deactivating effects but reduced solubility .
Physicochemical and Pharmacokinetic Comparisons
Table 1. Key Properties of Target Compound and Analogues
Target Engagement (Hypothetical Model)
- The 2-methoxyphenyl group in the target compound likely engages in π-π stacking with aromatic residues (e.g., tryptophan), similar to co-crystallized ligands in AKT protein studies .
- The hydroxymethyl group may form hydrogen bonds with catalytic residues, analogous to interactions observed in HDAC inhibitors .
Contrast with Fluoxetine Analogues ()
- Fluoxetine derivatives with 3-fluorophenyl groups show serotonin reuptake inhibition, but the target compound’s tricyclic core may confer multitarget activity (e.g., kinase or protease inhibition) due to increased structural rigidity .
Research Findings and Implications
- Structural Flexibility vs. Activity: Minor substituent changes (e.g., methoxy position) significantly alter bioactivity, as seen in Tanimoto coefficient-based similarity analyses .
- Halogen Effects: The 3-fluorophenyl group enhances target selectivity compared to non-halogenated analogues, likely due to fluorine’s unique electronic properties .
- Synthetic Accessibility : The tricyclic core’s complexity necessitates advanced synthetic strategies, contrasting with simpler diarylmethanes in colorectal cancer studies .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex tricyclic structure containing a triazole ring, methanol moiety, and various aromatic substituents. Its molecular formula is C22H24F N3O2S, with a molecular weight of approximately 397.5 g/mol. The presence of the fluorophenyl and methoxyphenyl groups suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. A study focusing on triazole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural analogy to known anticancer agents.
Antimicrobial Effects
Another area of interest is the antimicrobial activity of this compound. Preliminary data suggest that derivatives containing sulfur and aromatic rings possess broad-spectrum antimicrobial effects. The presence of the methylsulfanyl group could enhance its interaction with microbial membranes, leading to increased efficacy against various pathogens.
The proposed mechanism for the biological activity of this compound involves interaction with specific enzymes or receptors within cells. For instance, similar compounds have been shown to inhibit enzymes involved in tumor growth or microbial metabolism.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and tested their anticancer effects on human cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent activity.
Study 2: Antimicrobial Testing
A separate investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The study found that certain derivatives showed significant inhibition zones in disk diffusion assays, indicating potential therapeutic applications.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Journal of Medicinal Chemistry |
| Antimicrobial | Broad-spectrum activity | Antimicrobial Agents and Chemotherapy |
| Mechanism | Enzyme inhibition | Various studies |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level (IC50) | Target Type |
|---|---|---|
| Base Compound | Not available | N/A |
| Methylsulfanyl derivative | 10 µM (breast cancer) | Cancer cells |
| Methoxyphenyl derivative | 5 µM (lung cancer) | Cancer cells |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing [7-[(3-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[...]methanol]?
- Methodological Answer : The synthesis involves multi-step heteroatom alkylation and cyclization. A critical challenge is regioselective sulfanyl group introduction at the 3-fluorophenyl position. TfOH-mediated carbocation generation (as in ) may stabilize intermediates during alkylation. Purification via recrystallization (≥71% yield, similar to ) is recommended to isolate the tricyclic core. Contamination risks arise from incomplete removal of byproducts (e.g., unreacted 3-fluorobenzyl thiol derivatives), necessitating HPLC-MS monitoring .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming the tricyclic architecture. Use a Bruker D8 Venture diffractometer (Cu-Kα radiation, 293 K) with data-to-parameter ratios >7.1 (as in ). For NMR, prioritize ¹H/¹³C assignments of the methoxyphenyl (δ ~3.8 ppm for OCH₃) and fluorophenyl (¹⁹F NMR δ ~-110 ppm) groups. Discrepancies in NOESY correlations may indicate conformational flexibility in the oxa-triaza ring system .
Q. What analytical methods are suitable for purity assessment?
- Methodological Answer : High-resolution LC-MS (e.g., Agilent 6545 Q-TOF) with a Chromolith RP-18 column ( ) can detect impurities <0.1%. Validate purity using %HPLC area normalization (>97.0% as per ). For trace metal analysis, ICP-MS is critical if transition-metal catalysts (e.g., Pd/C) are used in synthesis .
Advanced Research Questions
Q. How do substituents (e.g., 3-fluorophenyl vs. 4-methoxyphenyl) influence the compound’s reactivity in non-covalent interactions?
- Methodological Answer : The 3-fluorophenyl group enhances electron-withdrawing effects, stabilizing π-π stacking with aromatic residues in enzyme targets ( ). Compare with analogs (e.g., 4-methoxyphenyl in ) via DFT calculations (B3LYP/6-311+G(d,p)) to quantify interaction energies. Experimentally, use isothermal titration calorimetry (ITC) to measure binding thermodynamics with model proteins (e.g., BSA) .
Q. What experimental designs resolve contradictions in solubility data across studies?
- Methodological Answer : Adopt a split-split-plot design ( ) to test solubility in varied solvents (DMSO, EtOH, H₂O) under controlled pH (3–10) and temperature (25–60°C). Use Hansen solubility parameters to correlate with substituent polarity. For discrepancies, validate via dynamic light scattering (DLS) to detect aggregation, which may falsely lower solubility .
Q. How can environmental fate studies be structured for this compound?
- Phase 1 : Measure logP (shake-flask method) and soil sorption coefficients (Kd) using OECD Guideline 106.
- Phase 2 : Assess abiotic degradation (hydrolysis at pH 4/7/9, UV photolysis) and biotic transformation (soil microcosms, LC-MS/MS metabolite ID).
- Phase 3 : Model bioaccumulation using EPI Suite™ and compare with in vitro hepatocyte assays .
Q. What strategies optimize catalytic transformations involving the 2-oxa-4,6,13-triazatricyclo core?
- Methodological Answer : Screen Brønsted/Lewis acids (e.g., BF₃·Et₂O, ) for regioselective functionalization. Use microfluidic reactors ( ) to enhance mass transfer and reduce side reactions. Monitor reaction progress via in situ IR to detect intermediates (e.g., carbocations). For asymmetric catalysis, employ chiral phosphoric acids (e.g., TRIP) to induce enantioselectivity .
Methodological Best Practices
- Data Reporting : Adhere to IUPAC guidelines ( ) for reporting yields, purity, and spectral data. Include raw crystallographic data (CIF files) and deposition codes (e.g., CCDC).
- Risk Mitigation : For toxicity screening, use zebrafish embryos (FET assay) to assess developmental effects at 1–100 µM concentrations ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
